3-(Furan-2-yl)pyrazine-2-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 3-(Furan-2-yl)pyrazine-2-carbaldehyde can be achieved through a one-step process using adapted Vilsmeier conditions . The product was characterized by 1 H-, 2 H-, 13 C-NMR-, as well as IR and Raman spectroscopy .Molecular Structure Analysis
The molecular structure of 3-(Furan-2-yl)pyrazine-2-carbaldehyde includes a furan ring, a pyrazine ring, and an aldehyde functional group. The compound’s molecular weight is 174.16 g/mol .Chemical Reactions Analysis
Furan-2-carbaldehydes, as biomass-derived chemicals, are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4 (3H)-ones by ligand-free photocatalytic C–C bond cleavage . Notably, protection of hydroxyl, carboxyl, amide, or secondary amino groups is not required .Scientific Research Applications
Green Chemistry
- Field : Green Chemistry
- Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used to synthesize a spectacular range of compounds economically from biomass .
- Methods : The change from traditional resources such as crude oil to biomass requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
Organic Synthesis
- Field : Organic Synthesis
- Application : Furfural is an important starting material for a large number of reactions. It plays an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals, dyes, or polymeric materials .
- Methods : The product was characterized by 1 H-, 2 H-, 13 C-NMR-, as well as IR and Raman spectroscopy .
- Results : The exchange of H to D caused a shift of about 700 cm −1 for 1 .
Synthesis of Bioactive Quinazolin-4 (3 H)-ones
- Field : Organic Chemistry
- Application : Furan-2-carbaldehydes, as biomass-derived chemicals, are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4 (3 H)-ones .
- Methods : This process involves ligand-free photocatalytic C–C bond cleavage .
- Results : Notably, protection of hydroxyl, carboxyl, amide, or secondary amino groups is not required .
Synthesis of Deuterated Furfural
- Field : Organic Chemistry
- Application : Here, a protocol for the one-step synthesis of deuterated furfural in quantitative yield using adapted Vilsmeier conditions is presented .
- Methods : The product was characterized by 1 H-, 2 H-, 13 C-NMR-, as well as IR and Raman spectroscopy .
- Results : The exchange of H to D caused a shift of about 700 cm −1 .
Synthesis of Chiral Furans
- Field : Organic Chemistry
- Application : Furan platform chemicals (FPCs) are used to synthesize a variety of compounds. This perspective looks at the types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans .
- Methods : The change from traditional resources such as crude oil to biomass requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
Synthesis of Deuterated Furfural
- Field : Organic Chemistry
- Application : A protocol for the one-step synthesis of deuterated furfural in quantitative yield using adapted Vilsmeier conditions is presented .
- Methods : The product was characterized by 1 H-, 2 H-, 13 C-NMR-, as well as IR and Raman spectroscopy .
- Results : The exchange of H to D caused a shift of about 700 cm −1 .
properties
IUPAC Name |
3-(furan-2-yl)pyrazine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-6-7-9(11-4-3-10-7)8-2-1-5-13-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPZIJFWUMYHJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)pyrazine-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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